molecular formula C23H17N3O2 B11260299 N-(3-acetylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide

N-(3-acetylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide

Cat. No.: B11260299
M. Wt: 367.4 g/mol
InChI Key: MLOCEHXCPULURN-UHFFFAOYSA-N
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Description

“APQ” , belongs to the class of quinoline derivatives. Its chemical structure consists of a quinoline core fused with a pyridine ring and an acetylphenyl group. The compound’s systematic name reflects its substituents and their positions in the quinoline scaffold.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of APQ. One common method involves the condensation of 2-aminobenzophenone with 2-acetylpyridine under acidic conditions. The reaction proceeds through cyclization, resulting in the formation of the quinoline ring. The acetyl group on the pyridine moiety is retained during this process.

Reaction Conditions: The reaction typically occurs in a solvent such as ethanol or acetic acid, with the addition of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid). Heating the reaction mixture facilitates the cyclization process. Isolation and purification steps follow, yielding APQ as a solid product.

Industrial Production: While APQ is not produced on an industrial scale, it serves as an intermediate in the synthesis of other compounds. Researchers often prepare it in the laboratory for specific applications.

Chemical Reactions Analysis

Reactivity: APQ undergoes various chemical reactions due to its functional groups. Some notable reactions include:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid or other functional groups.

    Reduction: Reduction of the quinoline or pyridine rings may lead to different derivatives.

    Substitution: Substituents on the phenyl ring can be modified via electrophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a metal catalyst (e.g., palladium on carbon) can reduce APQ.

    Substitution: Nitration, halogenation, or acylation reactions are employed.

Major Products: The major products depend on the specific reaction conditions and substituents. For example, oxidation of the acetyl group yields the corresponding carboxylic acid derivative.

Scientific Research Applications

APQ finds applications in various fields:

    Medicine: Researchers investigate its potential as an anticancer agent due to its quinoline core, which can interact with DNA and inhibit cell growth.

    Chemistry: APQ serves as a building block for designing novel quinoline-based compounds.

    Industry: Its use in organic synthesis contributes to drug discovery and material science.

Mechanism of Action

The exact mechanism by which APQ exerts its effects depends on the specific context. It may involve interactions with cellular targets, signal transduction pathways, or enzymatic processes. Further research is needed to elucidate these mechanisms fully.

Comparison with Similar Compounds

APQ’s uniqueness lies in its hybrid structure, combining features of both quinolines and pyridines. Similar compounds include other quinoline derivatives, such as 8-hydroxyquinoline and quinine.

Properties

Molecular Formula

C23H17N3O2

Molecular Weight

367.4 g/mol

IUPAC Name

N-(3-acetylphenyl)-2-pyridin-2-ylquinoline-4-carboxamide

InChI

InChI=1S/C23H17N3O2/c1-15(27)16-7-6-8-17(13-16)25-23(28)19-14-22(21-11-4-5-12-24-21)26-20-10-3-2-9-18(19)20/h2-14H,1H3,(H,25,28)

InChI Key

MLOCEHXCPULURN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4

Origin of Product

United States

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